Ethyl 3-(N-butyl-3-methylbenzamido)propanoate
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Overview
Description
Ethyl 3-(N-butyl-3-methylbenzamido)propanoate is an organic compound with the molecular formula C17H25NO3 It is a derivative of propanoic acid and features an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(N-butyl-3-methylbenzamido)propanoate typically involves the esterification of 3-(N-butyl-3-methylbenzamido)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(N-butyl-3-methylbenzamido)propanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, the ester group can be hydrolyzed to yield 3-(N-butyl-3-methylbenzamido)propanoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Hydrolysis: 3-(N-butyl-3-methylbenzamido)propanoic acid and ethanol.
Reduction: The corresponding alcohol derivative.
Substitution: New esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(N-butyl-3-methylbenzamido)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-cancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 3-(N-butyl-3-methylbenzamido)propanoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 3-(N-butyl-3-methylbenzamido)propanoate can be compared with other similar compounds such as:
Ethyl 3-(N-butylbenzamido)propanoate: Lacks the methyl group on the benzene ring, which may affect its reactivity and biological activity.
Ethyl 3-(N-methylbenzamido)propanoate: Lacks the butyl group, which can influence its solubility and interaction with molecular targets.
Ethyl 3-(N-butyl-4-methylbenzamido)propanoate: The position of the methyl group on the benzene ring is different, potentially altering its chemical properties and applications.
Properties
IUPAC Name |
ethyl 3-[butyl-(3-methylbenzoyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-4-6-11-18(12-10-16(19)21-5-2)17(20)15-9-7-8-14(3)13-15/h7-9,13H,4-6,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEWGODYJVEMJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCC(=O)OCC)C(=O)C1=CC=CC(=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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